Product packaging for Phosphomannan(Cat. No.:)

Phosphomannan

Cat. No.: B1263086
M. Wt: 1233 g/mol
InChI Key: QQXGKDXDGRCOKW-GVQSQGETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphomannan is a complex polysaccharide predominantly found in the cell walls of yeasts, such as Saccharomyces cerevisiae and the pathogenic fungus Candida albicans . It is characterized by a backbone of mannose sugar units that are modified by the addition of phosphate groups, often forming phosphodiester bridges that confer a net negative charge to the molecule . This negative charge is critical for its biological functions and research applications . In pathogenic species like Candida albicans , the surface this compound plays a significant role in host-fungus interactions. It acts as a key molecular scaffold for the addition of other structures, such as linear β-1,2-linked mannose residues, and influences the organism's interaction with the host immune system . Studies show that the this compound moiety is important for the recognition of C. albicans by phagocytic cells of the immune system and affects the fungus's susceptibility to cationic antimicrobial peptides . The synthesis of this compound involves a sophisticated enzymatic machinery. In S. cerevisiae , the process relies on the phosphomannosyltransferase Mnn6/Ktr6 and its positive regulator, Mnn4 . The process is more complex in C. albicans , where an extended MNN4-like gene family, including MNN4, MNT3, and MNT5, participates in protein phosphomannosylation . Research into this compound provides valuable insights into fungal cell wall biology, host-pathogen interactions, and the development of novel therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H73O39P B1263086 Phosphomannan

Properties

Molecular Formula

C42H73O39P

Molecular Weight

1233 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1

InChI Key

QQXGKDXDGRCOKW-GVQSQGETSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Phosphomannan

Enzymatic Machinery of Phosphomannosylation

The enzymatic machinery responsible for the addition of mannosylphosphate moieties to mannans is located in the Golgi apparatus. This process, known as phosphomannosylation, is carried out by a dedicated set of proteins that ensure the precise modification of both N-linked and O-linked mannans.

Phosphomannosyltransferases (e.g., Mnn6/Ktr6, Mnt3, Mnt5)

Phosphomannosyltransferases are the core enzymes that catalyze the transfer of mannosylphosphate to the mannan (B1593421) structure. In the well-studied yeast Saccharomyces cerevisiae, the Golgi-resident protein Mnn6/Ktr6 is the sole phosphomannosyltransferase responsible for this modification on both N- and O-linked mannans. frontiersin.orgnih.gov

In the pathogenic yeast Candida albicans, the process is more complex, involving multiple enzymes. Mnt3 and Mnt5 are functional orthologs of S. cerevisiae Mnn6/Ktr6 and exhibit redundant phosphomannosyltransferase activity. frontiersin.orgnih.gov Together, Mnt3 and Mnt5 are responsible for approximately half of the total phosphomannan content in the C. albicans cell wall. oup.comresearchgate.net While both are involved in phosphomannosylation, they also participate in other aspects of mannan biosynthesis, with Mnt5 also playing a role in N-mannan branching. nih.gov

Table 1: Key Phosphomannosyltransferases and their Functions

Enzyme Organism Function in Phosphomannosylation
Mnn6/Ktr6 Saccharomyces cerevisiae Sole phosphomannosyltransferase for N- and O-linked mannans. frontiersin.orgnih.gov
Mnt3 Candida albicans Redundant phosphomannosyltransferase activity. frontiersin.orgnih.gov
Mnt5 Candida albicans Redundant phosphomannosyltransferase activity; also involved in N-mannan branching. nih.gov

Regulatory Proteins (e.g., Mnn4 and MNN4-like gene family members)

The activity of phosphomannosyltransferases is modulated by regulatory proteins. In both S. cerevisiae and C. albicans, Mnn4 is a key positive regulator. oup.com Although Mnn4 itself does not appear to possess enzymatic activity, its expression level directly correlates with the amount of this compound in the cell wall. frontiersin.orgnih.govoup.com Disruption of the MNN4 gene leads to a significant reduction in this compound content. oup.com

C. albicans possesses an extended family of genes homologous to MNN4, known as the MNN4-like gene family, which includes seven additional members (MNN41, MNN42, MNN43, MNN44, MNN45, MNN46, and MNN47). frontiersin.orgnih.govmdpi.com While Mnn4 plays the dominant role, studies have shown that other members of this family, particularly Mnn42, are also required for complete protein phosphomannosylation. frontiersin.orgresearchgate.net There appears to be some functional redundancy among the family members, as reintroduction of MNN41, MNN42, MNN46, or MNN47 into a mutant lacking MNN4 can partially restore the this compound levels. frontiersin.orgresearchgate.netfrontiersin.org

Table 2: Regulatory Proteins in this compound Synthesis

Protein Organism Role
Mnn4 S. cerevisiae, C. albicans Positive regulator of phosphomannosyltransferases. frontiersin.orgnih.govoup.com
MNN4-like gene family C. albicans Participate in phosphomannosylation, with Mnn42 showing significant contribution. frontiersin.orgmdpi.comresearchgate.net

Nucleotide Sugar Donors in this compound Synthesis (e.g., GDP-mannose)

The synthesis of this compound, like other glycosylation processes, relies on activated sugar donors. The primary donor for the mannose portion of the mannosylphosphate is Guanosine (B1672433) Diphosphate-mannose (GDP-mannose). researchgate.netmpg.de GDP-mannose is synthesized in the cytoplasm and then transported into the lumen of the Golgi apparatus, where it is utilized by the phosphomannosyltransferases. encyclopedia.pubcreative-proteomics.com This transport into the Golgi is a critical step for the subsequent glycosylation reactions. encyclopedia.pub The synthesis of GDP-mannose itself is a multi-step process, starting from fructose (B13574) 6-phosphate and GTP. reactome.org

Genetic Regulation of this compound Synthesis

The synthesis of this compound is tightly controlled at the genetic level, involving specific gene families and regulatory mechanisms that ensure the appropriate level of this cell wall component.

Gene Families Involved in Phosphomannosylation (e.g., MNN4-like genes)

As previously mentioned, the MNN4-like gene family in C. albicans is a prime example of genetic complexity in the regulation of phosphomannosylation. nih.govresearchgate.netencyclopedia.pub This family consists of MNN4 and seven other homologous genes. frontiersin.orgmdpi.com While MNN4 is the dominant member, the other genes are not entirely silent. frontiersin.orgmdpi.com For instance, the disruption of the entire gene family results in a phenotype similar to that of the mnn4Δ null mutant, confirming the central role of this family in this compound synthesis. frontiersin.orgfrontiersin.org The functional redundancy and differential contributions of the MNN4-like genes suggest a sophisticated regulatory network that may allow the fungus to modulate its cell wall composition in response to different environmental cues.

Research suggests a model where phosphomannosylation is achieved by three groups of proteins:

Enzymes solely activated by Mnn4. frontiersin.orgresearchgate.net

Enzymes activated by the dual action of Mnn4 and other MNN4-like gene products (with the exception of Mnn46). frontiersin.orgresearchgate.net

The activation of Mnt3 and Mnt5 by Mnn4 and Mnn46. frontiersin.orgresearchgate.netnih.gov

Transcriptional and Post-transcriptional Control Mechanisms

The regulation of this compound synthesis also occurs at the transcriptional and post-transcriptional levels. The expression of the MNN4 gene is directly correlated with the this compound content, indicating transcriptional control. oup.com Overexpression of MNN4 leads to increased this compound, while its disruption has the opposite effect. frontiersin.orgnih.gov

Furthermore, studies on mutants lacking MNN4 have revealed that other members of the MNN4-like family, such as MNN42 and MNN47, are upregulated. frontiersin.org This suggests a compensatory transcriptional response within the gene family. Additionally, the dominant effect of Mnn4 over other family members might be due to its relative abundance within the cell, pointing towards the importance of both transcriptional and potentially post-transcriptional control of protein levels. frontiersin.orgresearchgate.netfrontiersin.org The interplay between the members of the MNN4-like gene family and the phosphomannosyltransferases they regulate highlights a complex control system that fine-tunes the this compound content of the fungal cell wall.

Functional Redundancy in Phosphomannosylation Pathways

In the realm of fungal cell wall biosynthesis, the pathways leading to the formation of this compound exhibit significant functional redundancy, a phenomenon where multiple enzymes or proteins can perform the same or similar functions. This molecular fail-safe is particularly evident when comparing the machinery in the model yeast Saccharomyces cerevisiae with the opportunistic human pathogen Candida albicans. frontiersin.orgfrontiersin.org

In S. cerevisiae, the synthesis of this compound is relatively streamlined, primarily relying on two key proteins: the Golgi-resident phosphomannosyltransferase Ktr6 (also known as Mnn6) and its essential positive regulator, Mnn4. frontiersin.orgfrontiersin.org Ktr6 is the sole phosphomannosyltransferase responsible for adding mannose phosphate (B84403) to both N-linked and O-linked mannans. frontiersin.orgfrontiersin.org While Mnn4 has no direct enzymatic activity, its presence is crucial for the function of Ktr6, as its disruption or overexpression significantly impacts the cell wall's this compound content. frontiersin.orgfrontiersin.org Recently, another protein, Mnn14, a paralog of Mnn4, has been identified as having a functionally redundant role with Mnn4 in the phosphomannosylation of N-linked mannans. frontiersin.orgnih.gov

The complexity of this pathway is substantially greater in Candida albicans. This organism possesses a more intricate and expanded set of proteins involved in phosphomannosylation. frontiersin.org Instead of a single transferase, C. albicans utilizes at least three: Mnn4, Mnt3, and Mnt5. frontiersin.orgnih.gov Mnt3 and Mnt5 are functional orthologs of S. cerevisiae's Ktr6/Mnn6 and exhibit redundant phosphomannosyltransferase activity, together contributing to about half of the total cell wall this compound. frontiersin.orgnih.gov

Furthermore, C. albicans has an extended family of MNN4-like genes, comprising seven additional members (MNN41 through MNN47) whose functions were initially unknown. frontiersin.org Research has demonstrated that while Mnn4 plays the most significant role, other members of this family, such as MNN42, are also required for complete protein phosphomannosylation. nih.gov Experiments involving the reintroduction of genes like MNN41, MNN42, MNN46, or MNN47 into a mutant lacking MNN4 partially restored the this compound content, confirming a degree of functional redundancy among these family members. nih.govresearchgate.net This suggests that while Mnn4 is dominant, likely due to its higher expression levels, other MNN4-like proteins can participate in the process, ensuring the production of this compound under various conditions. frontiersin.orgresearchgate.net

This redundancy provides a clear evolutionary advantage, allowing the fungus to maintain the integrity and function of its cell wall, which is critical for interactions with the host environment, even if one component of the pathway is compromised. frontiersin.org

Key Proteins in Phosphomannosylation and Their Redundancy
OrganismProtein/GeneFunctionRedundancy Notes
Saccharomyces cerevisiaeKtr6/Mnn6Sole phosphomannosyltransferase. frontiersin.orgfrontiersin.orgNo known redundant transferase.
Mnn4Positive regulator of Ktr6. frontiersin.orgoup.comShows functional redundancy with Mnn14. frontiersin.orgnih.gov
Mnn14Regulator of phosphomannosylation. frontiersin.orgnih.govParalog of Mnn4, showing functional redundancy. frontiersin.orgnih.gov
Candida albicansMnt3 / Mnt5Phosphomannosyltransferases. frontiersin.orgoup.comFunctionally redundant with each other; orthologs of S. cerevisiae Ktr6. frontiersin.orgnih.gov
Mnn4Major positive regulator of phosphomannosylation. nih.govDominant regulator, but partial functional redundancy exists within the MNN4-like family. researchgate.net
MNN4-like family (MNN41-47)Contribute to phosphomannosylation. frontiersin.orgHave the potential to be functionally redundant with Mnn4, particularly MNN42. nih.govnih.gov

Interplay with Cellular Phosphate Homeostasis and Metabolism

The PHO regulon is a central signaling pathway in yeast that governs the response to phosphate availability. nih.gov When extracellular phosphate is limited, the PHO regulon is activated, leading to the expression of genes that help the cell acquire and conserve phosphate. mdpi.com A key component of this system is the high-affinity phosphate transporter, Pho84. nih.gov In Candida albicans, cells lacking Pho84 show hypersensitivity to cell wall stressors, indicating a weakened cell wall structure. nih.gov This suggests that proper phosphate import via Pho84 is crucial for the synthesis of cell wall components, including this compound. nih.gov

The connection between phosphate levels and this compound synthesis is multifaceted:

Regulatory Control : The central transcriptional regulator of the PHO pathway, Pho4, plays a role that extends beyond simple phosphate acquisition. mdpi.com In C. albicans, Pho4 is required for resistance to alkaline stress and contributes to metal homeostasis. mdpi.com Mutants lacking PHO4 have significantly lower total cellular phosphate, which would invariably impact the synthesis of a phosphate-rich polymer like this compound. mdpi.com

Metabolic Trade-offs : Under phosphate-limiting conditions, the cell must prioritize its use of this essential nutrient. There is a delicate balance between using phosphate for synthesizing vital molecules like DNA and ATP, and for producing cell wall structures. frontiersin.org Research indicates that a lack of Pho84 activity or general phosphate starvation can potentiate the effects of drugs that inhibit the synthesis of other cell wall components like β-1,6-glucan. nih.gov This highlights the interconnectedness of cell wall biosynthetic pathways and their shared dependence on cellular phosphate homeostasis.

Therefore, the phosphomannosylation of cell wall proteins is not an isolated process but is deeply integrated with the central metabolic and phosphate-sensing pathways of the cell. The ability of a fungus to build and modify its cell wall is directly coupled to its ability to acquire and manage phosphate from its environment. nih.gov

Interplay Between Phosphate Homeostasis and this compound Synthesis
Cellular ConditionKey ComponentObserved EffectImpact on this compound Synthesis
Phosphate LimitationPHO Regulon (e.g., Pho4)Activated to increase phosphate uptake and conservation. mdpi.comIndirectly impacts synthesis by altering overall phosphate and precursor availability. nih.govmdpi.com
GDP-mannosePools of nucleotide sugar precursors may be depleted. nih.govDirectly limits the substrate required for phosphomannosyltransferases. nih.gov
Normal/High PhosphatePho84 (High-affinity transporter)Ensures adequate phosphate import. nih.govSupports robust synthesis of this compound and other cell wall components. nih.gov
ATPCellular energy currency levels are maintained. nih.govProvides the necessary energy for all biosynthetic pathways, including mannan synthesis.
Genetic Disruption (e.g., pho84Δ mutant)Pho84Increased sensitivity to cell wall stress. nih.govSuggests impaired cell wall construction, likely including reduced or altered this compound. nih.gov

Advanced Structural Elucidation and Analytical Methodologies for Phosphomannan

Spectroscopic Techniques for Glycan Structure Determination

Spectroscopic methods are indispensable for revealing the fine structural details of phosphomannan, including linkage analysis, anomeric configuration, and the nature of phosphate (B84403) substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of phosphomannans. Both ¹H and ¹³C NMR provide critical information about the mannose residues, their linkages, and the surrounding chemical environment.

In studies of β-1,2-linked mannooligosaccharides from Candida albicans this compound, ¹H NMR spectra can be complex. However, reducing the oligosaccharides to their corresponding alcohols with sodium borohydride (B1222165) (NaBH₄) simplifies the spectra, making them easier to interpret. nih.govacs.org Interestingly, this reduction affects the chemical shifts of H-1 signals not only in the adjacent mannose unit but also in the third and fourth units, indicating a long-range effect through the oligosaccharide chain. nih.gov This observation, along with the presence of long-distance nuclear Overhauser effects (NOEs), suggests that these oligosaccharides adopt a compact, folded conformation in solution. nih.govacs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning the signals of ¹H and ¹³C nuclei. nih.govnih.gov For instance, a sequential assignment method combining 2D ¹H-¹H COSY and 2D NOESY has been successfully used to assign the H-1 and H-2 signals of β-1,2-linked mannooligosaccharides. nih.gov Further confirmation and complete assignment of both ¹H and most ¹³C signals can be achieved by incorporating 2D ¹H-¹³C correlated spectroscopy and 2D heteronuclear multiple-bond connectivity (HMBC) experiments. nih.gov These comprehensive assignment studies have revealed a regular relationship between the order of mannose units and their respective ¹H and ¹³C chemical shifts. nih.gov

The analysis of the oligosaccharide phosphate fraction from Pichia holstii this compound by NMR spectroscopy has led to significant structural revisions. It was discovered that, contrary to prior beliefs, the only phosphorylated disaccharide present is α(1→3)-linked. nih.gov This research also identified all-α(1→3)-linked oligosaccharides in addition to the previously known α(1→3)/(1→2)-linked species. nih.gov

Phosphorus-31 (³¹P) NMR spectroscopy is particularly useful for studying the phosphate groups within this compound. wikipedia.org With a natural isotopic abundance of 100% and a spin of ½, the ³¹P nucleus provides clear and interpretable spectra. wikipedia.org Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. wikipedia.org This technique allows for the direct observation of the phosphate diester and monoester linkages within the this compound structure.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for β-1,2-linked Mannooligosaccharides

Mannose Unit¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Reducing Terminal (α-anomer)~5.27-
Internal Mannose4.83 - 5.04-
Non-reducing Terminal--
Note: Specific chemical shifts can vary based on the oligosaccharide length and experimental conditions. acs.org

Mass Spectrometry Approaches (e.g., Fast Atom Bombardment Mass Spectrometry (FAB-MS), LC-MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and sequence of this compound-derived oligosaccharides.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used for analyzing peptides and other large biomolecules, including oligosaccharides. nih.govcreative-proteomics.com In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.org This process generates primarily intact protonated molecules ([M+H]⁺) and deprotonated molecules ([M-H]⁻), allowing for the determination of the molecular weight of the analyte. nih.govcreative-proteomics.comwikipedia.org FAB-MS can be used to analyze the purity of a sample and, when coupled with tandem mass spectrometry (MS/MS), can provide structural information for sequencing oligosaccharides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful tools for the analysis of complex mixtures of this compound-derived oligosaccharides. nih.govnih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer for analysis. In a study of the oligosaccharide phosphate fraction of Pichia holstii this compound, the components were acetylated and then subjected to LC-MS analysis for characterization. nih.gov LC-MS/MS methods have also been developed for the sensitive detection of phosphonates, a related class of organophosphorus compounds, in complex samples. nih.gov These methods often involve a derivatization step to enhance sensitivity, followed by separation and detection. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound sample reveals characteristic absorption bands. For instance, changes in the polysaccharide region of the spectrum (typically around 950-1200 cm⁻¹) can indicate alterations in the mannan (B1593421) and glucan structures of the fungal cell wall. researchgate.net Specific bands at approximately 1155, 1125, 1077, and 1043 cm⁻¹ are associated with polysaccharides and nucleic acids. researchgate.net The analysis of these bands can point to modifications in the this compound structure. FTIR is a valuable tool for quality control and for detecting changes in the chemical composition of a sample. rtilab.com

Table 2: Characteristic FTIR Absorption Bands for Fungal Polysaccharides

Wavenumber (cm⁻¹)Associated Functional Group/Structure
1155, 1125, 1077, 1043, 996Polysaccharides, Nucleic Acids
Note: These bands are indicative of changes in glucans, mannans, and this compound structures. researchgate.net

Chromatographic and Electrophoretic Separation Techniques

The purification and fractionation of this compound are essential steps prior to detailed structural analysis. Chromatographic and electrophoretic techniques are widely used for this purpose.

DEAE-Cellulose Chromatography

DEAE-cellulose is a positively charged anion-exchange resin that is effective for separating negatively charged molecules like this compound. nih.govwikipedia.org The phosphate groups in this compound confer a net negative charge, allowing it to bind to the DEAE-cellulose matrix. nih.govtaylorandfrancis.com The separation is based on the principle of ion exchange, where the bound this compound is eluted by increasing the salt concentration of the mobile phase or by changing its pH. wikipedia.org This technique has been successfully used to isolate this compound from the cell walls of Saccharomyces cerevisiae. nih.gov

High-Voltage Electrophoresis

High-voltage electrophoresis is another technique used to separate charged molecules. In the context of this compound analysis, it has been employed for the separation of this compound preparations. scispace.com The separation is based on the differential migration of charged molecules in an electric field. unt.edu This technique can be performed on various supports, such as silicic acid-impregnated paper. scispace.com For example, this compound preparations have been separated by high-voltage electrophoresis at pH 2, applying a potential gradient of 100 V/cm for 45 minutes. scispace.com

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is a fundamental technique for the fractionation and molecular weight estimation of this compound. This method separates molecules based on their hydrodynamic volume.

In the study of this compound from Kloeckera brevis, gel filtration was instrumental in separating this compound fractions and revealing that the molecular weight can vary depending on the growth phase of the yeast. acs.org For instance, this compound from log-phase growth exhibited a molecular weight of approximately 115,000, which was composed of four subunits of about 23,000 molecular weight each. acs.org Similarly, research on Saccharomyces cerevisiae this compound indicated a molecular weight exceeding 200,000, which decreased to around 20,000 after acid or alkali hydrolysis, demonstrating the degradation of the larger structure. scispace.com

The fractionation of this compound hydrolysates by gel filtration on columns like Bio-Gel P-2 is a common step following chemical or enzymatic degradation. nih.govcapes.gov.br This allows for the separation of oligosaccharide fragments of different sizes, which can then be subjected to further structural analysis. nih.govcapes.gov.br

Table 1: Molecular Weight Determination of this compound by Gel Filtration Chromatography

Yeast SpeciesThis compound FractionMolecular Weight (Da)Reference
Kloeckera brevisLog-phase115,000 acs.org
Kloeckera brevisSubunit23,000 acs.org
Saccharomyces cerevisiaeNative>200,000 scispace.com
Saccharomyces cerevisiaeAcid/Alkali Hydrolyzed~20,000 scispace.com
Candida albicans (mutant)Hyphal form1 x 10⁵ - 6 x 10⁵ asm.org

Chemical and Enzymatic Degradation Strategies for Structural Analysis

Partial Acid Hydrolysis and Acetolysis

Partial acid hydrolysis and acetolysis are powerful chemical degradation methods used to cleave specific linkages within the this compound structure, yielding smaller oligosaccharide fragments for detailed analysis.

Partial Acid Hydrolysis: Mild acid hydrolysis, for instance with 10 mM HCl at 100°C, is frequently used to selectively cleave acid-labile linkages, such as phosphodiester bonds and certain glycosidic linkages, while leaving more stable bonds intact. nih.govnih.govsemanticscholar.orgoup.com This technique has been successfully applied to release β-1,2-linked manno-oligosaccharides from the this compound of Candida albicans and Citeromyces matritensis. nih.govnih.govnih.gov For example, treatment of C. albicans this compound with dilute acid released a homologous series of β-1,2-linked manno-oligosaccharides, from biose to heptaose. nih.gov In studies of Hansenula holstii this compound, mild acid hydrolysis was used to cleave hemiacetal phosphodiester linkages, yielding a phosphorylated pentasaccharide that accounted for a significant portion of the polymer's carbohydrate content. sci-hub.se

Acetolysis: Acetolysis, the degradation of a polysaccharide by acetic anhydride (B1165640) and sulfuric acid, is another key technique. Mild acetolysis conditions, using a high ratio of acetic anhydride and acetic acid to sulfuric acid (e.g., 100:100:1 v/v), are particularly useful for preserving linkages that are otherwise labile, such as the β-1,2 linkage. nih.govnih.gov This method has been employed to analyze the acid-stable domain of phosphomannans. For instance, acetolysis of the acid-stable region of C. albicans this compound yielded a mixture of manno-oligosaccharides, providing insights into the branching structure. nih.gov In another study on C. albicans, acetolysis was used to isolate a monophosphorylated mannotetraose (B12350835) from the acid-stable domain. capes.gov.brnih.gov

Table 2: Products of Partial Acid Hydrolysis and Acetolysis of this compound

OrganismDegradation MethodKey ProductsReference
Candida albicans J-1012Partial acid hydrolysis (10 mM HCl)β-1,2-linked manno-oligosaccharides (biose to tetraose) nih.gov
Citeromyces matritensisPartial acid hydrolysis (10 mM HCl)β-1,2-linked mannotriose and mannotetraose nih.gov
Candida albicans NIH B-792Mild acetolysisMonophosphorylated mannotetraose capes.gov.brnih.gov
Hansenula holstii NRRL Y-2448Partial acid hydrolysisPhosphorylated pentasaccharide sci-hub.se
Candida sojaeMild acetolysisα-1,2- and α-1,3-linked oligosaccharides researchgate.net

Periodate (B1199274) Oxidation Analysis of Phosphate Linkages

Periodate oxidation is a crucial method for elucidating the linkage positions of mannose residues in this compound. Periodate specifically cleaves the bond between adjacent carbon atoms that have hydroxyl groups (vicinal diols). By analyzing the consumption of periodate and the products formed, the nature of the glycosidic linkages can be determined.

In the this compound from Hansenula holstii NRRL Y-2448, periodate oxidation revealed that 20% of the D-mannose units are linked through C-1 (or C-1 and C-6), 33% through C-1 and C-2, and 47% through C-1 and C-3. cdnsciencepub.com This technique, followed by reaction with alkali, supported the hypothesis that diester orthophosphate groups link C-6 of one mannose unit to C-1 of another. cdnsciencepub.com Further studies on this this compound confirmed that the D-mannose 6-phosphate unit is oxidized by periodate. cdnsciencepub.com Similarly, in Saccharomyces cerevisiae, periodate oxidation of the this compound followed by mild alkaline treatment resulted in the elimination of 80% of the phosphorus, providing evidence for the location of the phosphate groups on the exterior of the molecule, linking a terminal mannose unit at C-1 to C-6 of another mannose unit within the polysaccharide backbone. scispace.comnih.gov

Enzymatic Digestion (e.g., alpha-Mannosidases)

Enzymatic digestion provides a highly specific method for dissecting the structure of this compound. α-Mannosidases, enzymes that hydrolyze α-linked mannose residues, are particularly valuable.

The use of α-mannosidase from Arthrobacter GJM-1 has been reported in the structural analysis of this compound from Candida albicans. nih.govnih.gov After initial degradation by other means (like mild acid hydrolysis), treatment with this enzyme can further break down the mannan structure, helping to identify the sequence and anomeric configuration of the mannose units. nih.govnih.gov For example, digestion of the acid-modified this compound-protein complexes from both yeast and mycelial forms of C. albicans with α-D-mannosidase resulted in significant degradation, indicating the presence of α-linked mannose residues. nih.gov The resistance of certain oligosaccharides to α-mannosidase digestion can also be informative, suggesting the presence of β-linkages or other modifications. portlandpress.comresearchgate.net

Quantitative Determination Methods of this compound Content

Colorimetric Assays (e.g., Phenol-Sulfuric Acid Method)

The phenol-sulfuric acid method is a widely used colorimetric assay for the quantitative determination of total carbohydrate content, including this compound. asm.orgcerealsgrains.orgresearchgate.net This method is based on the principle that concentrated sulfuric acid hydrolyzes polysaccharides into monosaccharides, which are then dehydrated to form furfural (B47365) or hydroxymethylfurfural. These compounds react with phenol (B47542) to produce a yellow-gold colored product that can be quantified spectrophotometrically, typically at a wavelength of 490 nm. nih.gov

While this method is simple and robust, it's important to note that the color response can vary between different monosaccharides. researchgate.net Therefore, for accurate quantification, a standard curve should be prepared using a sugar that is representative of the sample being analyzed, often D-mannose or D-glucose. asm.orgresearchgate.net The linear range for accurate quantification is typically between 0 and 100 µg/mL. nih.gov This method has been routinely used to determine the carbohydrate concentration in this compound preparations from various sources. asm.orgcerealsgrains.org

Dye Binding Assays (e.g., Alcian Blue Binding Assay)

Dye binding assays provide an indirect method for the quantification and comparative analysis of this compound content, particularly on the surface of yeast cells. The Alcian Blue binding assay is a widely utilized technique for this purpose.

The principle of the assay is based on the electrostatic interaction between the cationic Alcian Blue dye and the anionic phosphate groups present in the this compound component of the fungal cell wall. uminho.pt Alcian Blue is a polyvalent, basic dye containing a copper phthalocyanine (B1677752) group modified with cationic isothiouronium groups, which impart a positive charge. leicabiosystems.com At a low pH, typically around 2.5, the acid groups of this compound are ionized, presenting a negative charge that facilitates the binding of the positively charged dye molecules. leicabiosystems.comroche.comutah.edu The amount of dye bound to the cell surface is, therefore, proportional to the this compound content.

The methodology for the Alcian Blue binding assay generally involves the following steps. nih.govfrontiersin.org First, yeast cells, often from an exponential growth phase, are harvested and washed. nih.govoup.com The cell density is adjusted to a standard optical density (e.g., OD₆₀₀ of 0.2). nih.govfrontiersin.org These standardized cell suspensions are then incubated with a solution of Alcian Blue (e.g., 30 μg/mL in 0.02 M HCl) for a specific duration, such as 15 minutes at room temperature. nih.govfrontiersin.org Following incubation, the cells are pelleted by centrifugation, and the amount of unbound dye remaining in the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm). nih.govfrontiersin.org By subtracting the amount of unbound dye from the initial total, the quantity of dye bound to the cells can be calculated, providing a relative measure of the cell wall this compound. oup.com

Research findings have consistently demonstrated the utility of the Alcian Blue assay in elucidating the roles of specific genes involved in the phosphomannosylation pathway. Studies on Candida albicans and Candida glabrata have shown that knockout mutations in genes critical for this compound synthesis lead to a significant reduction in Alcian Blue binding. For instance, deletion of the MNN4 gene in C. albicans or the MNN2 gene in C. glabrata results in a drastically decreased ability of the cells to bind the dye, confirming the essential role of these genes in incorporating phosphate into cell wall mannans. uminho.ptnih.gov

Table 1: Research Findings from Alcian Blue Binding Assays on Yeast Mutants

OrganismGene InvestigatedObservationConclusionReference
Candida albicansMNN4The mnn4Δ null mutant was incapable of binding Alcian Blue, whereas the wild-type (WT) control cells bound the dye efficiently.Confirms the dominant role of MNN4 in cell wall phosphomannosylation under standard laboratory conditions. nih.gov
Candida albicansMNN42The mnn42Δ null mutant displayed a significant reduction in Alcian Blue binding compared to the WT strain.MNN42 participates in the C. albicans cell wall phosphomannosylation process. nih.gov
Candida glabrataMNN2Knockout of the MNN2 gene (Δmnn2) significantly reduced the ability of cells to bind to Alcian Blue to a point that it could not be quantified.MNN2 genes are essential for this compound integration in the cell wall. uminho.pt
Saccharomyces cerevisiaeOCH1Disruption of OCH1 in C. albicans significantly affected the cell's ability to bind Alcian Blue.Phosphomannosylation occurs in the N-linked mannan outer chain regulated by OCH1 in C. albicans. frontiersin.org

Elemental Phosphorus Analysis

Elemental phosphorus analysis offers a direct and quantitative method for determining the amount of this compound in an isolated preparation. This technique relies on the measurement of the total phosphorus content within a purified sample, which is directly proportional to the quantity of this compound present. psu.edu

The underlying principle of this method is the conversion of organically bound phosphate in the this compound structure into inorganic orthophosphate (PO₄³⁻), which can then be accurately measured. hach.com The this compound itself must first be extracted and purified from the source, for example, from the yeast cell wall or culture medium. msu.runih.gov The purified sample is then subjected to a digestion procedure, often involving strong acids and heat, to mineralize the organic material and release the phosphate. hach.commsu.ru

A common method for phosphorus quantification is the colorimetric technique described by Chen et al. (1956), which involves the formation of a colored complex that can be measured spectrophotometrically. psu.edu The procedure involves hydrolyzing the sample to liberate phosphate, which then reacts with specific reagents (e.g., molybdate) to form a phosphomolybdate complex. This complex is subsequently reduced to produce a stable blue color, the intensity of which is proportional to the phosphate concentration and can be measured by its absorbance.

Research utilizing this methodology has provided precise quantitative data on the phosphorus content of this compound from various yeast species. For instance, a study on Kuraishia capsulata reported that an isolated this compound preparation contained 3.35 µmol of total phosphorus per gram. msu.ru The analysis also revealed that this phosphorus was organically bound, as no inorganic phosphate (Pi) or labile phosphate was detected in the preparation prior to acid hydrolysis. msu.rumsu.ru Hydrolysis with 2 N HCl at 100°C for 6 hours was required to release 64% of the phosphorus as Pi. msu.ru In another study focusing on Saccharomyces cerevisiae, elemental analysis of the purified this compound revealed a mannose-to-phosphorus molar ratio of 18:1, indicating the density of phosphate groups within the polysaccharide structure. nih.gov

Table 2: Quantitative Findings from Elemental Phosphorus Analysis of this compound

OrganismSample TypeAnalytical FindingReference
Kuraishia capsulataIsolated this compound preparationContained 3.35 µmol of total phosphorus per gram of the preparation. msu.ru
Saccharomyces cerevisiaePurified this compound from cell wallsThe molar ratio of mannose to phosphorus was determined to be 18:1. nih.gov
Kuraishia capsulataThis compound preparation hydrolyzed with 2 N HCl at 100°C64% of total phosphorus was released as inorganic phosphate (Pi) after 6 hours. msu.ru

Cellular and Molecular Functions of Phosphomannan

Role in Microbial Cell Wall Architecture and Integrity

Phosphomannan is covalently attached to both N-linked and O-linked mannan (B1593421) chains of cell wall proteins. nih.govfrontiersin.org These mannoproteins are embedded in and linked to the inner glucan-chitin network, forming a complex, fibrillar matrix on the cell surface. nih.govplos.org The this compound moieties extend from this surface, contributing to the dense outer layer of the cell wall. nih.govresearchgate.net In Candida albicans, this compound serves an additional architectural role by acting as a molecular scaffold for the attachment of long, linear chains of β-1,2-oligosaccharides. nih.govfrontiersin.org This intricate organization of mannoproteins and their glycan modifications is crucial for the wall's structural coherence and its function as a selective barrier.

Table 1: Impact of this compound Deficiency on Cell Surface Properties in Yeast
Yeast Strain / ConditionKey Gene DeletedEffect on this compoundResulting Change in Surface ChargeReference
Candida albicansmnn4ΔSeverely reducedSignificant reduction in negative charge frontiersin.orgasm.org
Candida albicanspmr1ΔReducedReduced negative charge asm.org
Candida tropicalismnn4ΔDepletedLoss of negative charge oup.comnih.gov
Saccharomyces cerevisiaePhysico-chemical treatmentHydrolysis and dissolutionGreatest decrease in negative charge lodz.pl

The dense network of mannoproteins, including this compound, in the outer cell wall layer acts as a sieve, limiting the passage of large molecules. oup.com Alterations in the glycosylation pathways that lead to a reduced this compound content have been shown to increase the porosity of the cell wall. mdpi.comfrontiersin.org For example, in Candida tropicalis, mutant strains with lower levels of this compound exhibit a corresponding increase in cell wall porosity. frontiersin.org This suggests that this compound contributes to the packing and organization of the outer wall components, thereby regulating its permeability. This function is vital for protecting the plasma membrane from harmful external enzymes and other compounds.

Table 2: Correlation between this compound Content and Cell Wall Porosity
OrganismMutant StrainChange in this compound ContentObserved Change in Cell Wall PorosityReference
Candida tropicalispmr1ΔReducedIncreased frontiersin.org
Candida tropicalisoch1ΔReducedIncreased frontiersin.org
Candida albicanskex2ΔReduced by ~50%Two-fold increment mdpi.com

Involvement in Cellular Physiology and Stress Responses

Beyond its structural role, this compound is also implicated in the fungus's ability to adapt and respond to various physiological challenges and environmental stresses.

The synthesis and presence of this compound are linked to the cell's ability to cope with environmental stresses such as high osmotic conditions and nutrient scarcity. frontiersin.orgoup.com Research has indicated a role for this compound in stress regulation during drought, high osmolality, and stationary growth phases. frontiersin.orgoup.com For instance, in C. albicans, the regulation of phosphate (B84403) homeostasis, which is essential for synthesizing this compound, is integrated with responses to osmotic and oxidative stress. nih.gov Mutants deficient in the high-affinity phosphate transporter Pho84 exhibit reduced this compound levels and show increased sensitivity to osmotic and other cell wall-perturbing stresses. researchgate.netmdpi.com This highlights a connection between nutrient sensing, cell wall composition, and the ability to mount an effective stress response, where this compound is a key molecular player.

Regulation of Intracellular Transport Processes (e.g., Nucleotide Transport across Golgi Membrane)

This compound and its synthesis are intricately linked to the regulation of intracellular transport, specifically the movement of nucleotide sugars across the Golgi apparatus membrane. frontiersin.orgoup.com The synthesis of the this compound moiety, which is added to mannoproteins, occurs within the Golgi. This process is fundamentally dependent on the availability of the nucleotide sugar donor, guanosine (B1672433) diphosphate-mannose (GDP-mannose). asm.orgnih.gov

The transport of GDP-mannose from the cytoplasm into the lumen of the Golgi is a critical and rate-limiting step for the entire mannosylation process, including phosphomannosylation. asm.orgnih.gov This transport is mediated by specific nucleotide sugar transporters (NSTs) located in the Golgi membrane. nih.govpsu.edu In Saccharomyces cerevisiae and other fungi like Candida albicans, the protein Vrg4 has been identified as the essential GDP-mannose transporter. nih.gov The process often works via an antiport mechanism, where the influx of a nucleotide sugar like GDP-mannose is coupled with the efflux of a nucleoside monophosphate, such as guanosine monophosphate (GMP). psu.edu

Therefore, the regulation of this compound synthesis is directly tied to the efficiency and regulation of these Golgi transporters. Factors that affect the expression or activity of transporters like Vrg4 will consequently alter the lumenal pool of GDP-mannose, thereby modulating the extent of phosphomannosylation of cell wall proteins. nih.gov Studies on C. albicans have shown that phosphate import into the cell, facilitated by transporters like Pho84, is necessary to maintain adequate levels of phosphoric intermediates, including nucleotide sugars like GDP-mannose. asm.org A deficiency in phosphate transport leads to reduced levels of these precursors, which in turn results in decreased cell wall this compound content, highlighting a direct link between nutrient transport at the plasma membrane and biosynthetic events within the Golgi. asm.orgresearchgate.net

Table 1: Key Proteins in this compound-Related Golgi Transport

Protein/FamilyOrganism ExampleFunctionCitation
Vrg4 Saccharomyces cerevisiae, Candida albicansEssential GDP-mannose transporter in the Golgi membrane; facilitates the movement of GDP-mannose from the cytoplasm into the Golgi lumen. nih.gov
Nucleotide Sugar Transporters (NSTs) EukaryotesA family of transporters that move nucleotide sugars from the cytoplasm into the lumen of the ER and Golgi apparatus. psu.eduebi.ac.uk
Pho84 Candida albicansHigh-affinity phosphate transporter at the plasma membrane; required for maintaining intracellular phosphate levels necessary for nucleotide sugar synthesis. asm.org

Contribution to Microbial Aggregation and Flocculation (e.g., in Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, this compound plays a complex and pivotal role in the process of flocculation, the reversible aggregation of cells into flocs that sediment out of suspension. psu.edu This phenomenon is governed by a delicate balance between nonspecific repulsive forces and specific molecular adhesion. cdnsciencepub.comnih.govcdnsciencepub.com

This compound contributes to both of these opposing interactions. The phosphodiester groups within the this compound structure impart a significant negative charge to the yeast cell surface. cdnsciencepub.commdpi.com This charge creates electrostatic repulsion between individual cells, which acts as a barrier to aggregation and helps maintain the cells in a dispersed state. nih.govmdpi.com

Conversely, the mannose residues within the this compound polymer are essential for the specific adhesive interactions that drive flocculation. The most widely accepted model for this process is the "lectin-like theory". mdpi.com According to this theory, specific proteins, known as flocculins (e.g., Flo1p), are expressed on the surface of flocculent yeast cells. nih.gov These flocculins act as lectins, recognizing and binding specifically to the α-mannan portions of this compound on the cell walls of adjacent yeast cells. mdpi.comnih.gov

This binding is critically dependent on the presence of calcium ions (Ca²+). cdnsciencepub.comnih.gov Calcium is thought to act in two ways: it may form a bridge between the negatively charged groups on the flocculin and the this compound, and it is also believed to induce a conformational change in the flocculin, locking it into a state that can bind strongly to the this compound. cdnsciencepub.comnih.gov This specific, calcium-mediated, lectin-carbohydrate interaction is strong enough to overcome the nonspecific electrostatic repulsion, resulting in cell-to-cell adhesion and the formation of flocs. cdnsciencepub.comnih.gov While some studies have debated the precise role of the phosphate groups in forming calcium bridges, suggesting protein carboxyl groups may be more central, the function of the mannan component of this compound as the carbohydrate ligand in the lectin-like interaction is well-established. psu.edumicrobiologyresearch.org

Table 2: Theories on the Role of this compound in S. cerevisiae Flocculation

Theory/HypothesisDescriptionRole of this compoundKey MediatorsCitation
Electrostatic Repulsion The negative charge on the cell surface prevents cells from aggregating.The phosphodiester linkages in this compound are a primary source of this negative surface charge, keeping cells dispersed.Negative charge from phosphate groups. cdnsciencepub.comnih.govmdpi.com
Lectin-Like Theory Specific cell surface proteins (lectins/flocculins) bind to mannose carbohydrates on adjacent cells.The mannan chains of this compound serve as the specific carbohydrate ligands that are recognized and bound by the flocculin proteins.Flocculin proteins, mannose residues, Ca²⁺. cdnsciencepub.commdpi.comnih.gov
Calcium Bridging Divalent cations, specifically Ca²⁺, form bridges between negatively charged molecules on adjacent cell surfaces.Proposed to act as a bridge between negatively charged groups on the protein receptor and this compound. Its role is considered crucial for inducing the correct protein conformation for binding.Ca²⁺, negatively charged groups (phosphate, carboxyl). cdnsciencepub.comnih.govcdnsciencepub.com

Interactions of Phosphomannan with Biological Systems: Molecular and Immunological Aspects in Vitro Studies

Molecular Recognition by Host Immune Receptors

The initial step in the host's immune response to a fungal infection is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the surface of immune cells. Phosphomannan serves as a key PAMP, mediating the interaction of fungi with phagocytic cells.

Role in Phagocytic Uptake Mechanisms of Fungal Cells

In vitro studies have consistently demonstrated that this compound is crucial for the efficient phagocytosis of fungal cells by macrophages. The glycosylation status of the fungal cell wall is a determining factor for recognition and ingestion by these immune cells. nih.gov

Research using mutant strains of Candida albicans and Candida tropicalis deficient in this compound biosynthesis has provided direct evidence for its role in phagocytosis. These studies, summarized in the table below, show a significant reduction in the uptake of this compound-deficient mutants by macrophages compared to their wild-type counterparts. nih.govnih.gov This suggests that host phagocytes possess receptors that specifically recognize the this compound moieties on the fungal cell surface, and this recognition is a prerequisite for efficient engulfment. nih.govnih.govnih.govnih.gov The absence of this compound appears to diminish the ability of macrophages to effectively bind to and internalize the fungal cells. nih.govnih.gov

It has been observed that while this compound is critical for phagocytosis in some Candida species, its role may differ among various species. nih.gov For instance, while essential for the uptake of C. tropicalis, the specific mechanisms and receptors involved in this compound-mediated phagocytosis of C. albicans may have distinct characteristics. nih.gov

Fungal SpeciesMutant Strain (Gene Disrupted)Key FindingReference
Candida albicansmnn4Δ, pmr1Δ, mnt3 mnt5ΔSignificantly reduced phagocytosis by murine macrophages. nih.gov
Candida tropicalismnn4ΔPresence of cell wall this compound was critical for phagocytosis by macrophages. nih.govoup.comresearchgate.net
Candida albicansmnn4ΔMutants with truncations in this compound exhibited delays in engulfment by macrophages. nih.gov

Modulation of Cellular Adhesion and Internalization Pathways

While direct studies focusing solely on this compound's modulation of specific cellular adhesion molecules are detailed, the reduced phagocytosis of this compound-deficient mutants inherently points to a defect in the adhesion and/or internalization steps. nih.govnih.gov The recognition of this compound by host receptors is a key event that likely triggers downstream signaling pathways within the phagocyte, leading to cytoskeletal rearrangements necessary for engulfment. The absence of this initial recognition event in this compound-deficient strains would logically result in impaired adhesion and subsequent internalization.

Engagement with Cationic Peptides and Antimicrobial Agents

Cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system, exhibiting broad-spectrum activity against various pathogens. The interaction between AMPs and fungal cells is often mediated by electrostatic interactions between the positively charged peptides and negatively charged components on the microbial surface.

This compound, with its phosphate (B84403) groups, imparts a significant negative charge to the fungal cell wall. This makes it a primary target for cationic AMPs. nih.govnih.gov In vitro studies have shown that the presence of this compound is important for the binding of these peptides to the fungal cell surface. nih.gov For example, research on the antimicrobial peptide P-113Tri demonstrated that its binding to C. albicans cells is dependent on this compound. nih.gov

Mutant strains of C. albicans lacking this compound show reduced binding of cationic peptides, which in turn leads to increased resistance to their antifungal effects. nih.govnih.gov This highlights the importance of this compound as a molecular anchor for these antimicrobial agents, facilitating their accumulation at the fungal cell surface where they can exert their disruptive effects on the cell membrane. nih.gov

Antimicrobial AgentFungal SpeciesKey Finding on this compound InteractionReference
P-113 and P-113TriCandida albicansThis compound is important for peptide binding to the cell wall. Mutants lacking this compound showed decreased peptide binding. nih.gov
Cationic peptide DsS3(1-16)Candida albicansMutant cells lacking cell wall this compound showed increased resistance to the peptide's inhibitory effect. nih.gov

Influence on Host Immune Responses (e.g., Cytokine Production at a Molecular Level)

The interaction of fungal PAMPs with host PRRs typically triggers the production of cytokines, which are signaling molecules that orchestrate the immune response. The role of this compound in stimulating cytokine production has been investigated in vitro, with some nuanced findings.

Studies stimulating human peripheral blood mononuclear cells (PBMCs) with various C. albicans mannosylation mutants have suggested that this compound may not play a major role in the induction of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.gov In these studies, a mutant deficient in mannosylphosphate (mnn4) did not show a significant difference in its ability to induce cytokine release compared to the wild-type strain. nih.gov

However, other research has indicated that a related molecule, phospholipomannan (PLM), found in C. albicans, can induce the production of TNF-α from human and murine macrophages in a dose-dependent manner. nih.gov This suggests that while the this compound component of mannoproteins may not be a primary driver of cytokine production, other this compound-containing molecules on the fungal surface could contribute to the inflammatory response.

Furthermore, a study on C. tropicalis showed that a mutant lacking this compound (mnn4Δ) did not have defects in its ability to stimulate cytokine production by human mononuclear cells. nih.govoup.comresearchgate.net This aligns with the findings for C. albicans, suggesting that other cell wall components might be more potent inducers of these specific cytokines.

Fungal Species/ComponentImmune Cell TypeCytokine(s) MeasuredKey FindingReference
Candida albicans (mnn4 mutant)Human Mononuclear CellsTNF, IFN-γNo significant role of this compound observed in the induction of cytokine release. nih.gov
Candida albicans Phospholipomannan (PLM)Human Monocytic Cells (THP-1) and Murine MacrophagesTNF-αPLM induced dose-dependent production of TNF-α. nih.gov
Candida tropicalis (mnn4Δ mutant)Human Mononuclear CellsNot specifiedDid not show defects in the ability to stimulate cytokine production. nih.govoup.comresearchgate.net

Interkingdom Interactions: Fungal this compound and Plant Defense Proteins (e.g., PR-5 proteins)

The interactions of this compound are not limited to the host immune system. In the context of plant-pathogen interactions, fungal this compound has been identified as a key target for certain plant defense proteins. Pathogenesis-related (PR) proteins are a diverse group of plant proteins that are induced in response to pathogen attack and play a role in plant defense.

The PR-5 family of proteins, which includes osmotin (B1177005) from tobacco, exhibits antifungal activity against a range of fungi. researchgate.netnih.gov In vitro studies have revealed a direct molecular interaction between osmotin and fungal this compound. researchgate.netnih.gov The sensitivity of the yeast Saccharomyces cerevisiae to the cytotoxic effects of osmotin is dependent on the presence of this compound on its cell surface. researchgate.netnih.gov

Mutants of S. cerevisiae that are unable to synthesize this compound (e.g., mnn2, mnn4, or mnn6 null mutants) are defective in binding osmotin to their cell walls and consequently show increased resistance to its antifungal activity. researchgate.netnih.gov Conversely, a mutant (mnn1) that exposes more mannosylphosphate on its surface exhibits enhanced osmotin binding and sensitivity. researchgate.netnih.gov These findings establish a causal relationship between the presence of cell surface this compound and the susceptibility of yeast to the toxic effects of this plant PR-5 protein. researchgate.netnih.gov This interaction suggests that this compound acts as a molecular determinant that governs the target specificity of these plant defense proteins. researchgate.netnih.gov

Glycobiotechnology and Research Applications of Phosphomannan

Extraction and Purification Methodologies for Academic Research

The initial and crucial steps in studying phosphomannan involve its effective extraction from the fungal cell wall and subsequent purification to remove contaminants like other polysaccharides, proteins, and nucleic acids. mdpi.combiobasic.com A variety of techniques, often used in combination, are employed to achieve this. mdpi.com

Chemical Extraction Approaches (e.g., Alkaline Extraction)

Chemical methods are widely used for the initial liberation of this compound from the complex matrix of the yeast cell wall. mdpi.com

Alkaline Extraction: This is a common and effective method that utilizes alkaline reagents, such as sodium hydroxide (B78521) (NaOH), to break down the cell wall structure. mdpi.comffhdj.com The process typically involves treating whole yeast cells or isolated cell walls with an alkaline solution, often at elevated temperatures, to solubilize the mannoproteins, which include this compound. mdpi.comffhdj.com For instance, a 3% NaOH solution can be used to treat yeast cell walls, followed by heating to facilitate extraction. ffhdj.com Another approach involves treating Candida albicans cells with 1.85 M NaOH and 5% β-mercaptoethanol on ice, followed by acid precipitation and subsequent extraction in a buffer containing sodium dodecyl sulfate (B86663) (SDS). nih.gov The strength of the alkaline solution and the duration of the treatment are critical parameters that can be adjusted to optimize the yield of extracted this compound. mdpi.com

Acid Hydrolysis: Mild acid hydrolysis can also be employed to release this compound. This method can cleave acid-labile linkages within the cell wall, aiding in the solubilization of the desired polysaccharide. researchgate.net

Enzymatic and Physical Lysis Techniques

To avoid the potentially harsh conditions of chemical extraction, enzymatic and physical methods can be utilized for cell lysis and the release of this compound. mdpi.comgbiosciences.com These techniques can be more specific and may result in a product with a higher degree of structural integrity. nih.gov

Enzymatic Lysis: This method employs enzymes that specifically target and degrade components of the fungal cell wall, such as glucans and proteins, thereby releasing the this compound. mdpi.comnih.gov Commonly used enzymes include proteases, glucanases, and carbohydrases. mdpi.com For example, Pronase digestion of Saccharomyces cerevisiae cell walls has been used to release this compound. researchgate.net Lyticase is another enzyme frequently used for the lysis of yeast cells. gbiosciences.com The choice of enzyme depends on the specific composition of the yeast cell wall. mlsu.ac.in

Physical Lysis: Physical methods disrupt the cell wall through mechanical force or other physical means. bosterbio.com

Ultrasonication: High-frequency sound waves create cavitation, leading to cell disruption. bosterbio.com

Bead Beating: Agitating a cell suspension with small glass or ceramic beads causes cell breakage through collisions. mdpi.comnih.gov

High-Pressure Homogenization: Forcing a cell suspension through a narrow valve at high pressure causes the cells to rupture. bosterbio.com

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can disrupt cell membranes due to the formation of ice crystals. bosterbio.com

Thermal Lysis: Applying high temperatures can denature cell wall proteins and lead to the release of intracellular components. nih.gov

Often, a combination of these methods is employed to maximize the extraction yield. mdpi.com For example, autolysis (self-digestion by the cell's own enzymes) can be followed by a hydrothermal step to enhance the release of mannans. mdpi.com

Advanced Purification Strategies (e.g., Precipitation, Chromatography, Ultrafiltration)

Following initial extraction, the crude this compound extract contains various impurities that must be removed to obtain a pure sample for research. nih.gov Several advanced purification techniques are utilized for this purpose. biobasic.comnih.govnanofcm.com

Precipitation: This is a common and relatively simple method to fractionate and concentrate the this compound from the crude extract. biobasic.comnih.gov Ethanol (B145695) is frequently used to precipitate the polysaccharide from the aqueous solution. nih.gov The addition of cold ethanol to the supernatant containing the solubilized this compound causes it to precipitate out of solution, after which it can be collected by centrifugation. nih.gov Other solvents like methanol (B129727) and acetone (B3395972) can also be used for this purpose. nih.gov Precipitation with Cetavlon (cetyltrimethylammonium bromide) in the presence of borate (B1201080) has also been reported for isolating this compound. researchgate.net

Chromatography: Chromatographic techniques offer high-resolution separation based on different physicochemical properties of the molecules. cabidigitallibrary.orgcytivalifesciences.com

Size-Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size. cabidigitallibrary.org It is effective for separating the high-molecular-weight this compound from smaller molecules like salts, peptides, and monosaccharides. cabidigitallibrary.org

Ion-Exchange Chromatography (IEX): Due to the presence of phosphate (B84403) groups, this compound carries a negative charge, which allows for its purification using anion-exchange chromatography. cytivalifesciences.com The this compound binds to the positively charged stationary phase of the chromatography column, while neutral and positively charged impurities are washed away. The bound this compound is then eluted using a salt gradient. researchgate.net

Affinity Chromatography: This technique can be used if a specific ligand that binds to this compound is available. cytivalifesciences.com

Ultrafiltration and Diafiltration: Ultrafiltration is a membrane-based technique that separates molecules based on size using a semi-permeable membrane with a specific molecular weight cutoff (MWCO). cytivalifesciences.comjelsciences.commdpi.com It is used to concentrate the this compound solution and to remove low-molecular-weight impurities. nih.govcabidigitallibrary.org Diafiltration is a related technique where the solvent and small solutes are removed by filtration while the solution is continuously diluted with fresh buffer. cytivalifesciences.comjelsciences.com This process is effective for buffer exchange and removing salts from the this compound preparation. cytivalifesciences.com

Purification StrategyPrincipleCommon Application in this compound Purification
PrecipitationDifferential solubility in a given solvent (e.g., ethanol).Initial concentration and fractionation of this compound from crude extracts. nih.gov
Size-Exclusion Chromatography (SEC)Separation based on molecular size.Removal of low-molecular-weight contaminants and size-based fractionation. cabidigitallibrary.org
Ion-Exchange Chromatography (IEX)Separation based on charge.Purification of negatively charged this compound from other molecules. researchgate.net
Ultrafiltration/DiafiltrationSeparation based on size using a semi-permeable membrane.Concentration of this compound solutions and removal of salts and small impurities. nih.govjelsciences.com

Engineering of this compound Biosynthesis Pathways

The ability to manipulate the biosynthesis of this compound at a molecular level has opened up new avenues for research and potential applications. By altering the genetic makeup of yeast or employing synthetic biology approaches, scientists can now produce phosphomannans with tailored structures. nih.govresearchgate.net

Genetic Manipulation for Altered this compound Structures

Genetic engineering techniques allow for the targeted modification of genes involved in the this compound biosynthesis pathway, leading to the production of altered glycan structures. frontiersin.orgmdpi.com Much of this work has been carried out in model yeasts like Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. nih.govnih.gov

In S. cerevisiae, the synthesis of this compound involves enzymes such as the phosphomannosyltransferase Ktr6 and its positive regulator Mnn4. nih.govresearchgate.net In C. albicans, the process is more complex, involving multiple phosphomannosyltransferases like Mnn4, Mnt3, and Mnt5, as well as a family of MNN4-like genes. nih.govfrontiersin.org

Researchers have successfully created mutants with defects in mannan (B1593421) synthesis by treating yeast with mutagens and selecting for cells with altered cell wall structures. researchgate.net For example, generating mutants lacking specific genes in the MNN4 family in C. albicans has demonstrated that while Mnn4 plays a major role, other members of the family, such as MNN42, are also required for complete protein phosphomannosylation. nih.gov Reintroducing certain MNN4-like genes into a mutant lacking MNN4 can partially restore the this compound content, indicating a degree of functional redundancy among these genes. nih.gov Such studies provide valuable insights into the specific roles of different enzymes and regulatory proteins in constructing the final this compound structure. researchgate.netnih.gov The ability to create these engineered strains allows for the investigation of structure-function relationships of this compound and the production of glycans with potentially novel properties. researchgate.net

Gene/ProteinOrganismFunction in this compound BiosynthesisEffect of Manipulation
Mnn4S. cerevisiae, C. albicansPositive regulator of phosphomannosyltransferases. nih.govresearchgate.netDisruption leads to a significant reduction in this compound content. nih.govoup.com
Ktr6S. cerevisiaePhosphomannosyltransferase. nih.govresearchgate.netInactivation affects the addition of this compound.
Mnt3, Mnt5C. albicansPhosphomannosyltransferases. nih.govfrontiersin.orgDeletion impacts the overall this compound structure. nih.gov
MNN4-like gene familyC. albicansHomologs of MNN4 with partially redundant functions. nih.govfrontiersin.orgMultiple gene knockouts reveal the specific contributions of each family member to phosphomannosylation. nih.gov

Synthetic Glycobiology Approaches for Glycan Synthesis

Synthetic glycobiology offers a powerful alternative to in vivo genetic manipulation by enabling the construction of glycan structures in a cell-free environment. frontiersin.orgresearchgate.net This approach provides precise control over the synthesis process and allows for the creation of well-defined glycan molecules that may be difficult to produce in living organisms. frontiersin.orgacs.org

Cell-free systems utilize purified or crude enzyme preparations to catalyze glycosylation reactions in vitro. researchgate.net These systems can be designed to assemble specific glycan structures, including those related to this compound, by providing the necessary glycosyltransferases, sugar donors (in the form of nucleotide sugars), and acceptor molecules. frontiersin.orgresearchgate.net The open nature of cell-free systems allows for real-time monitoring and optimization of the reaction conditions. researchgate.net

For example, chemoenzymatic synthesis combines the precision of chemical synthesis for creating initial building blocks with the specificity of enzymatic reactions for subsequent elongation and modification. acs.org This strategy can be used to produce complex oligosaccharides, including phosphorylated structures. researchgate.netmdpi.com While the direct large-scale synthesis of full-length this compound using purely synthetic methods remains challenging, these approaches are invaluable for producing specific this compound fragments or derivatives for detailed structural and functional studies. acs.orggoogle.comacs.org The development of automated solid-phase synthesis methods further enhances the capability to rapidly generate libraries of defined glycan structures for various research applications. acs.org

Research Tools and Probes Based on this compound Structures

The unique structural characteristics of this compound, particularly the presence of mannose-6-phosphate (B13060355) (M6P) residues, have been leveraged by researchers to develop a variety of tools and probes. These tools are instrumental in dissecting the complex biological processes of cellular recognition, intracellular trafficking, and host-pathogen interactions. The specific affinity of M6P for its receptors allows for the creation of targeted probes to investigate these pathways with high precision.

Development for Cellular Recognition and Uptake Studies

The development of research tools based on this compound structures has significantly advanced our understanding of how cells identify and internalize molecules. ontosight.ai This is primarily centered on the highly specific interaction between the mannose-6-phosphate (M6P) moiety on the this compound and cell surface receptors, such as the mannose-6-phosphate/insulin-like growth factor II receptor (M6P/IGF2R) and other M6P receptors (MPRs). ontosight.aiscispace.com Researchers have designed various probes and experimental systems to explore and exploit this recognition event.

This compound-Conjugated Probes:

One direct application is the use of this compound-conjugated particles to study phagocytic processes. For instance, research on retinal pigment epithelial (RPE) cells utilized this compound-coated beads to investigate phagocytosis mechanisms. arvojournals.org In these studies, dystrophic RPE cells were observed to phagocytize the this compound-coated beads, and this uptake was significantly reduced in the presence of competing soluble mannose-6-phosphate, demonstrating the specificity of the M6P receptor-mediated pathway. arvojournals.org

Similarly, synthetic ligands based on this compound fragments have been created to probe receptor function. Pentamannosyl 6-phosphate (PMP), derived from yeast this compound, has been coupled to various protein scaffolds to create multidentate ligands that bind with high affinity to the M6P/IGF2R. oncotarget.com These engineered ligands serve as powerful tools to study receptor binding, IGF-II-dependent cell growth, and the internalization and degradation of growth factors. oncotarget.com

Affinity Chromatography:

This compound has been immobilized on matrices like Sepharose to create affinity columns. pnas.orgportlandpress.com These columns are invaluable for the purification of M6P receptors from cell or serum extracts. pnas.org By passing a cellular extract through the column, M6P receptors bind specifically to the immobilized this compound and can be selectively eluted, allowing for their isolation and further characterization. This technique has been fundamental in studying the binding properties of receptors like the M6P/IGF2R and identifying how different domains of the receptor interact with M6P-containing ligands. portlandpress.com

Genetic Models as Research Tools:

In the field of immunology and microbiology, genetic modification of fungi like Candida albicans has provided a unique set of "tools" to study cellular recognition by the innate immune system. nih.govplos.org Scientists have created mutant strains of C. albicans that are deficient in this compound biosynthesis (e.g., mnn4Δ and pmr1Δ mutants). nih.govnih.gov Studies comparing these mutants to wild-type strains have conclusively shown that cell wall glycosylation, and specifically the presence of this compound, is critically important for the recognition and ingestion of C. albicans by macrophages. nih.govplos.org Phagocytosis by macrophages was significantly reduced for these this compound-deficient mutants, highlighting this compound's role as a key pathogen-associated molecular pattern (PAMP) that is recognized by phagocyte pattern recognition receptors (PRRs). nih.govplos.orgnih.gov

These research findings demonstrate the multifaceted utility of this compound-based structures in developing sophisticated tools for glycobiology research.

Table 1: this compound-Based Probes and Their Applications in Cellular Studies

Probe/Tool Target Process/Receptor Research Application Key Findings
This compound-coated beads Phagocytosis via M6P receptors arvojournals.org Studying uptake mechanisms in retinal pigment epithelial (RPE) cells. Dystrophic RPE cells internalize beads via an M6P-specific mechanism. arvojournals.org
Pentamannosyl 6-phosphate (PMP) ligands M6P/IGF2R oncotarget.com Investigating receptor binding, cell growth, and IGF-II trafficking. High-affinity binding to the receptor; capable of inhibiting IGF-dependent cancer cell viability. oncotarget.com
This compound-Sepharose affinity column M6P/IGF2R and other M6P receptors pnas.orgportlandpress.com Purification and characterization of M6P receptors. Enables isolation of functional receptors from complex biological samples for binding studies. pnas.orgportlandpress.com

| C. albicans this compound-deficient mutants (e.g., mnn4Δ, pmr1Δ) | Macrophage recognition and phagocytosis nih.govnih.gov | Elucidating the role of this compound in innate immune recognition. | Deficiency in this compound significantly reduces the rate of phagocytosis by macrophages. nih.govnih.gov |

Table 2: Impact of this compound Deficiency in Candida albicans on Macrophage Uptake

C. albicans Strain Genotype/Key Feature Effect on this compound Impact on Macrophage Phagocytosis Rate Reference
Wild-Type Normal glycosylation Present Baseline rate of uptake nih.gov
mnn4Δ Deficient in this compound biosynthesis Absent/Severely reduced Significantly reduced nih.govnih.gov
pmr1Δ Deficient in this compound biosynthesis Significantly reduced Significantly reduced nih.gov
mnt3Δ mnt5Δ Deficient in this compound biosynthesis Reduced Significantly reduced nih.gov
mnt1Δ mnt2Δ Defect in O-linked mannan (this compound intact) Present Significantly increased nih.gov

Future Perspectives in Phosphomannan Research

Emerging Research Questions in Phosphomannan Biology

The study of this compound, a critical component of the fungal cell wall, is entering a new phase of inquiry, driven by a deeper appreciation of its multifaceted roles in fungal biology and host-pathogen interactions. Key emerging research questions are aimed at unraveling the complexities of its synthesis, its precise functions, and its dynamic interplay with the host immune system.

A significant area of investigation revolves around the intricate regulation of this compound biosynthesis. While the core enzymatic machinery is partially understood, the specific roles and interplay of the multiple genes involved, such as the MNN4-like gene family in Candida albicans, remain a critical knowledge gap. researchgate.netnih.gov For instance, although Mnn4 has a major impact on this compound content, MNN42 has also been shown to be required for full protein phosphomannosylation. researchgate.netnih.gov Future research will likely focus on elucidating the specific function of each member of this gene family and how their expression is coordinated to modulate the structure and quantity of this compound on the cell surface. This includes understanding how environmental cues within the host, such as nutrient availability (e.g., phosphate), influence the expression of these genes and, consequently, the this compound architecture. mdpi.comnih.gov

Another burgeoning area of research is the precise role of this compound structure in immune recognition. The acid-labile β-1,2-oligomannoside side chains of this compound are known to be important epitopes. oup.com However, the exact relationship between the length and branching of these chains and the nature of the host immune response is not fully understood. Researchers are now asking more nuanced questions, such as how variations in this compound structure between different fungal species, or even between different strains of the same species, affect their recognition by specific host lectins and other immune receptors. dovepress.com For example, the reduced this compound content in Candida metapsilosis compared to Candida albicans may contribute to differences in their interaction with the host. dovepress.com

Finally, the potential for this compound to act as a phosphate (B84403) reserve is an intriguing and underexplored area. researchgate.net In some yeasts, extracellular this compound can be utilized as a source of carbon and phosphorus under starvation conditions. researchgate.net Future research could explore the prevalence of this phenomenon across different fungal species and its significance in nutrient-limited environments, such as within a host infection site. This could reveal a novel survival strategy for pathogenic fungi and a potential target for therapeutic intervention.

Advancements in Analytical Technologies for Glycanomics Research

The detailed structural and functional analysis of complex carbohydrates like this compound has been historically challenging. However, recent and ongoing advancements in analytical technologies are providing unprecedented opportunities to delve deeper into the intricacies of glycan structure and its biological implications.

High-Resolution Mass Spectrometry (MS) has become an indispensable tool in glycan analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), coupled with high-resolution mass analyzers such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap, allow for precise determination of glycan composition, sequence, and branching patterns. The development of sophisticated fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD), provides detailed information on the linkages between monosaccharide units and the location of modifications like phosphorylation.

Liquid Chromatography (LC) , particularly when coupled with mass spectrometry (LC-MS), has revolutionized the separation and analysis of complex glycan mixtures. The development of advanced chromatographic materials and methods, such as porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC), enables the separation of glycan isomers that are often indistinguishable by MS alone. These high-performance separation techniques are crucial for resolving the heterogeneity inherent in this compound structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a gold standard for the de novo structural elucidation of carbohydrates. Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, provide definitive information about the anomeric configuration (α or β) and the linkage positions of monosaccharides within the glycan chain. While NMR is typically less sensitive than MS, it provides unparalleled detail for characterizing novel this compound structures.

Glycan Arrays are high-throughput platforms that allow for the rapid screening of interactions between glycans and glycan-binding proteins, such as lectins and antibodies. By immobilizing a library of defined glycan structures, including synthetic this compound fragments, onto a solid surface, researchers can identify specific binding partners and probe the structural determinants of these interactions. This technology is particularly valuable for dissecting the role of this compound in immune recognition.

Raman Microspectroscopy is an emerging non-invasive technique that can provide chemical information about single cells. mdpi.com It has the potential to be applied to study the distribution and dynamics of this compound and other cell wall components in their native state, without the need for extensive sample preparation that can alter their structure. mdpi.com

CRISPR-Cas9 Gene Editing technology, while not a direct analytical technique for glycans, has become a powerful tool in glycomics research. frontiersin.org By precisely deleting or modifying genes involved in this compound biosynthesis, researchers can generate mutant strains with altered glycan structures. researchgate.netnih.gov The subsequent analysis of these mutants using the techniques described above allows for a direct correlation between specific genes and their impact on this compound structure and function. nih.govfrontiersin.org

Analytical TechnologyApplication in this compound ResearchKey Advantages
High-Resolution Mass Spectrometry (MS)Determination of composition, sequence, branching, and phosphorylation sites.High sensitivity and detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and analysis of complex this compound mixtures and isomers.High resolution and separation of complex mixtures.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation, including anomeric configuration and linkage analysis.Unambiguous structural determination.
Glycan ArraysHigh-throughput screening of this compound-protein interactions.Rapid analysis of binding specificity.
Raman MicrospectroscopyIn-situ chemical analysis of this compound in single cells.Non-invasive, label-free analysis.
CRISPR-Cas9 Gene EditingGeneration of mutant strains to study the function of glycosylation genes.Precise genetic manipulation to link genes to function.

These advancing technologies, often used in combination, are providing a more complete picture of the this compound glycome and will be instrumental in answering the emerging research questions in the field.

Novel Avenues in Glycoengineering for Functional Applications

The increasing understanding of this compound's structure and its role in biological processes, particularly in the context of fungal pathogenesis and immunology, has opened up exciting new avenues in glycoengineering for a range of functional applications. Glycoengineering, the deliberate modification of glycan structures, is being harnessed to develop novel vaccines, diagnostics, and therapeutics.

One of the most promising applications of this compound glycoengineering is in the development of glycoconjugate vaccines against fungal infections, such as those caused by Candida albicans. oup.commdpi.comacs.org The principle behind this approach is to chemically link a specific, immunogenic this compound epitope to a carrier protein. doherty.edu.au This converts the carbohydrate, which is often poorly immunogenic on its own, into a T-cell dependent antigen, capable of eliciting a robust and long-lasting protective antibody response. doherty.edu.au Research has focused on identifying the minimal this compound structures, such as specific β-1,2-linked mannose oligosaccharides, that are recognized by protective monoclonal antibodies. acs.org By synthesizing these defined oligosaccharides and conjugating them to carrier proteins, researchers are creating precisely engineered vaccine candidates. acs.orgacs.org This "reverse engineering" approach, guided by the specificity of protective antibodies, allows for the rational design of vaccines with enhanced efficacy. acs.org

Another key area is the engineering of yeast and other expression systems to produce glycoproteins with human-like glycosylation patterns. researchgate.netmdpi.com While yeast is a powerful system for producing recombinant proteins, its native glycosylation, including the presence of highly mannosylated structures, can be immunogenic in humans and can affect the function and stability of therapeutic proteins. researchgate.net Glycoengineering efforts are focused on "humanizing" the glycosylation pathways in yeast by knocking out endogenous yeast glycosyltransferases and knocking in the corresponding human enzymes. researchgate.netmdpi.com This can involve modifying the pathways that lead to this compound synthesis to prevent the addition of these yeast-specific structures. The goal is to produce therapeutic glycoproteins, such as monoclonal antibodies or enzyme replacement therapies, with more homogeneous and human-compatible glycan profiles, thereby improving their safety and efficacy. acs.orgamegroups.cn

Furthermore, engineered phosphomannans and their mimetics are being explored for their potential as immunomodulators and diagnostic tools . Synthetic this compound oligosaccharides can be used to probe the interactions between fungal pathogens and the host immune system, helping to identify and characterize the host receptors that recognize these structures. This knowledge can then be used to design molecules that can either block these interactions to prevent infection or selectively stimulate specific immune responses. For instance, this compound-based probes could be developed for the early detection of fungal infections.

The development of cell-free chemoenzymatic synthesis methods also represents a novel frontier. These systems combine the specificity of enzymes with the flexibility of chemical synthesis to create complex, well-defined glycan structures that are difficult to produce through traditional methods. This approach could be used to generate a wide array of this compound variants for structure-activity relationship studies, ultimately accelerating the development of new glycan-based therapeutics and vaccines.

Glycoengineering ApproachApplicationDesired Outcome
Glycoconjugate Vaccine DevelopmentPrevention of fungal infections (e.g., Candidiasis)Induction of protective antibody responses against specific this compound epitopes. mdpi.comacs.org
Humanization of Yeast GlycosylationProduction of therapeutic glycoproteinsGeneration of proteins with human-like glycans, improving safety and efficacy. researchgate.netmdpi.com
Synthetic this compound OligosaccharidesImmunomodulation and diagnosticsProbing host-pathogen interactions and development of diagnostic tools.
Cell-free Chemoenzymatic SynthesisResearch and developmentControlled synthesis of complex this compound structures for functional studies.

These innovative glycoengineering strategies, underpinned by a growing understanding of this compound biology and advancements in synthetic and analytical chemistry, hold significant promise for addressing challenges in infectious diseases and biopharmaceutical production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.